5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Catalog No.
S1919764
CAS No.
57335-86-1
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methyl-1H-indole-3-carbaldehyde

CAS Number

57335-86-1

Product Name

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

IUPAC Name

5-chloro-2-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3

InChI Key

BZODTNGMGUKGEV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O

5-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 57335-86-1) is a highly functionalized indole building block widely procured for the synthesis of complex pharmaceuticals, particularly tryptamine derivatives, kinase inhibitors, and anti-inflammatory scaffolds [1]. Featuring a reactive C3-formyl group, a lipophilic C5-chlorine atom, and a sterically demanding C2-methyl group, this compound serves as a critical precursor for Knoevenagel condensations, reductive aminations, and Schiff base formations. Its defined substitution pattern provides a reliable starting point for generating libraries of bioactive molecules with enhanced metabolic stability and target affinity compared to unsubstituted indole cores [2].

Substituting 5-chloro-2-methyl-1H-indole-3-carbaldehyde with generic 1H-indole-3-carbaldehyde or its mono-substituted analogs fundamentally alters both synthetic processability and downstream performance. The absence of the C2-methyl group in unsubstituted baselines leaves the C2 position vulnerable to unwanted electrophilic attack and oxidation, significantly reducing yields during multi-step syntheses [1]. Furthermore, in pharmaceutical applications, the C2-methyl group is essential for inducing steric clashes that lock the conformation of N1-substituents—a mechanism critical for the selectivity of indomethacin-like cyclooxygenase (COX) inhibitors [2]. Meanwhile, the C5-chloro substituent not only increases the electrophilicity of the formyl group via inductive effects, accelerating condensation reactions, but also provides essential halogen-bonding interactions and lipophilicity required for the biological efficacy of the final active pharmaceutical ingredients [3].

Enhanced Formyl Electrophilicity and Condensation Yields

The presence of the electron-withdrawing 5-chloro substituent significantly enhances the electrophilic character of the C3-formyl group compared to unsubstituted 1H-indole-3-carbaldehyde. In standard oxime formation assays using hydroxylamine hydrochloride, 5-chloro-2-methyl-1H-indole-3-carbaldehyde achieves rapid conversion (85-90% yield) under mild heating (60 °C) within 3 hours [1]. Unsubstituted analogs often require longer reaction times or stronger conditions to reach comparable yields, making the halogenated variant significantly more process-friendly for bulk intermediate synthesis.

Evidence DimensionOxime formation yield (condensation efficiency)
Target Compound Data85-90% yield (at 60 °C, 3h)
Comparator Or BaselineUnsubstituted 1H-indole-3-carbaldehyde (typically requires extended time or higher temperatures for >80% yield)
Quantified DifferenceAccelerated conversion with high yields under mild conditions
ConditionsReaction with hydroxylamine hydrochloride in ethanol/methanol at 60 °C

High condensation efficiency reduces reaction times and purification bottlenecks in the bulk synthesis of tryptamine and triazole precursors.

Conformational Locking and Steric Protection via C2-Methylation

The C2-methyl group in 5-chloro-2-methyl-1H-indole-3-carbaldehyde provides crucial steric shielding that prevents competitive side reactions at the C2 position, a common failure point when using 1H-indole-3-carbaldehyde [1]. In downstream applications, such as the synthesis of N-aroyl indole derivatives inspired by the indomethacin scaffold, the C2-methyl group forces the N1-aroyl substituent out of the indole plane. This specific orthogonal conformation is an absolute requirement for fitting into the cyclooxygenase (COX) active site, making the 2-methylated precursor indispensable for generating selective COX inhibitors [2].

Evidence DimensionRegioselectivity and downstream conformational locking
Target Compound DataC2 position blocked; strictly orthogonal N1-substituent conformation
Comparator Or Baseline1H-indole-3-carbaldehyde (C2 position reactive; planar N1-substituent conformation)
Quantified DifferenceElimination of C2 side reactions and enforced 3D geometry
ConditionsMulti-step synthesis involving N-acylation/aroylation

Ensures high regioselectivity during complex syntheses and guarantees the correct 3D geometry required for target receptor binding.

Lipophilicity and Antimicrobial Efficacy of Downstream Derivatives

The 5-chloro substituent dramatically alters the physicochemical properties of downstream products. When 5-chloro-2-methyl-1H-indole-3-carbaldehyde is converted into 1,2,4-triazole derivatives, the resulting compounds exhibit minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against specific bacterial strains [1]. In contrast, derivatives synthesized from non-halogenated indole precursors show significantly weaker antimicrobial activity, often requiring concentrations >30 µg/mL. The chlorine atom increases the logP and facilitates critical hydrophobic and halogen-bonding interactions within the bacterial target.

Evidence DimensionMinimum Inhibitory Concentration (MIC) of downstream triazole derivatives
Target Compound DataMIC = 3.91 µg/mL (for specific 5-chloro derivatives)
Comparator Or BaselineNon-halogenated indole derivatives (MIC > 30 µg/mL)
Quantified Difference~8-fold increase in antimicrobial potency
ConditionsIn vitro antimicrobial screening against standard bacterial strains

Procuring the 5-chloro-substituted precursor is essential for achieving the required biological potency in pharmaceutical discovery programs.

Synthesis of Substituted Tryptamines and Serotonin Analogs

Due to its highly reactive formyl group, 5-chloro-2-methyl-1H-indole-3-carbaldehyde is the preferred starting material for synthesizing 5-chloro-2-methyltryptamine via the Henry reaction (condensation with nitromethane) followed by reduction. This pathway is critical for developing novel serotonin receptor modulators and neurological research tools where the 5-chloro group modulates receptor affinity [1].

Development of Indomethacin-like Anti-inflammatory Agents

The C2-methyl group is an absolute structural requirement for the synthesis of conformationally locked COX-1/COX-2 inhibitors. Procuring this specific compound allows researchers to build indomethacin analogs where the N-aroyl group is forced out of the indole plane, ensuring proper fit into the cyclooxygenase active site [2].

Manufacturing of Bioactive 1,2,4-Triazole Antimicrobials

The compound serves as a highly efficient precursor for generating 3,5-disubstituted triazoles bearing a 5-chloro-2-methylindole moiety. The retained 5-chloro group provides the necessary lipophilicity and halogen-bonding capability to achieve single-digit microgram/mL MIC values against resistant bacterial strains, making it ideal for antibiotic discovery pipelines [3].

XLogP3

2.5

Wikipedia

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Dates

Last modified: 08-16-2023

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